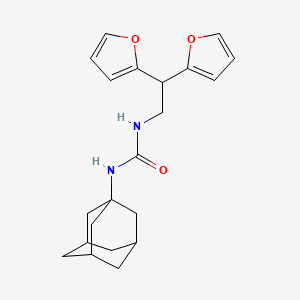

1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea" is a structurally complex molecule that incorporates an adamantane moiety, which is known for its lipophilic properties, and a di(furan-2-yl)ethyl group attached to a urea backbone. The adamantane structure is a rigid, diamondoid framework that imparts unique physical and chemical properties to the compounds it is part of. The urea linkage is a common functional group in medicinal chemistry, often involved in hydrogen bonding and molecular recognition processes.

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas has been reported, where the adamantane moiety is tethered to the ureido group by a methylene bridge. These compounds were synthesized by reacting 1-(isocyanatomethyl)adamantane with various amines, yielding products with up to 92% efficiency . Another method involves the use of 1,1'-carbonyldiimidazole to obtain 2-(adamantan-1-yl)ethyl isocyanate, which then reacts to form the desired ureas . These methods provide a foundation for the synthesis of the compound , suggesting that a similar approach could be employed, possibly involving the reaction of an isocyanate precursor with a furan-containing amine.

Molecular Structure Analysis

The adamantane core of the molecule provides a bulky, hydrophobic structure that can influence the overall conformation and steric interactions of the molecule. The urea linkage is a site for potential hydrogen bonding, which could affect the molecule's interaction with biological targets. The furan rings add an aromatic character to the molecule, which could be involved in pi-stacking interactions or serve as electron-donating groups. The synthesis of similar adamantane-containing ureas has been shown to yield compounds with significant inhibitory activity, indicating that the molecular structure of these compounds is conducive to biological activity .

Chemical Reactions Analysis

The synthesis of adamantane-containing ureas typically involves the reaction of an isocyanate with an amine. The isocyanate group reacts with the nucleophilic nitrogen of the amine to form the urea linkage. This reaction is often carried out under mild conditions to avoid side reactions and to ensure high yields . The presence of the furan rings in the compound of interest may introduce additional reactivity, such as susceptibility to Diels-Alder reactions or oxidation, which could be exploited in further functionalization of the molecule.

Physical and Chemical Properties Analysis

Adamantane derivatives are generally known for their high thermal stability and lipophilicity . The urea linkage in these compounds is likely to contribute to their solubility in polar solvents due to hydrogen bonding capabilities. The solubility of similar compounds in water has been reported, which is an important factor for their potential use as biological inhibitors . The presence of the furan rings may also affect the compound's electronic properties, such as its dipole moment and electronic distribution, which in turn can influence its chemical reactivity and interactions with biological targets.

properties

IUPAC Name |

1-(1-adamantyl)-3-[2,2-bis(furan-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-20(23-21-10-14-7-15(11-21)9-16(8-14)12-21)22-13-17(18-3-1-5-25-18)19-4-2-6-26-19/h1-6,14-17H,7-13H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBDVIVCISLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)

![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3002726.png)

![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)